molecular formula C12H15NO3 B1366862 2-Methyl-3-morpholinobenzoic Acid CAS No. 886501-40-2

2-Methyl-3-morpholinobenzoic Acid

Cat. No. B1366862
M. Wt: 221.25 g/mol
InChI Key: SYRWDAQJCORHSV-UHFFFAOYSA-N
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Description

“2-Methyl-3-morpholinobenzoic Acid” is a chemical compound with the molecular formula C12H15NO3 . It is also known by the name Naproxen. The compound has a molecular weight of 221.26 .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-3-morpholinobenzoic Acid” were not found in the search results, similar compounds have been synthesized using various methods. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .


Molecular Structure Analysis

The linear formula of “2-Methyl-3-morpholinobenzoic Acid” is C12H15NO3 . The Inchi Code is 1S/C12H15NO3/c1-9-10(12(14)15)3-2-4-11(9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“2-Methyl-3-morpholinobenzoic Acid” is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-Methyl-3-morpholinobenzoic Acid is utilized in synthesizing antimicrobials such as arecoline derivatives, phendimetrazine, and polygonapholine. A study by Kumar, Sadashiva, and Rangappa (2007) outlines a synthesis method involving bromination and dehydration with cyclization (Kumar, Sadashiva, & Rangappa, 2007).

Peptidomimetic Chemistry

  • Sladojevich, Trabocchi, and Guarna (2007) demonstrated the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This compound is integral in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Catalytic Reactions

  • Dai, Jiang, Tao, and Shi (2016) explored the application of 3-methyl-2-vinylindoles, related to 2-Methyl-3-morpholinobenzoic Acid, in catalytic asymmetric Povarov reactions. This provided a method to access chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities (Dai, Jiang, Tao, & Shi, 2016).

Antibacterial Activity

  • Narsimha et al. (2014) synthesized morpholine-3-carboxylic acid analogues displaying promising antibacterial activity. These compounds were created using click chemistry and exhibited significant activity against S. paratyphi-B (Narsimha et al., 2014).

Polymer Synthesis

  • Wang and Feng (1997) used morpholine-2,5-dione derivatives, related to 2-Methyl-3-morpholinobenzoic Acid, in synthesizing poly(glycolic acid-alt-l-aspartic acid) to increase the hydrophilicity of polylactide. The study examined the reactivity of these derivatives in polymerization and their hydrophilicity (Wang & Feng, 1997).

Topical Drug Delivery

  • Rautio et al. (2000) investigated novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery. These prodrugs of naproxen demonstrated enhanced skin permeation and a desirable balance of aqueous solubility and lipophilicity (Rautio et al., 2000).

Safety And Hazards

The safety information for “2-Methyl-3-morpholinobenzoic Acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Relevant Papers

The search results included several peer-reviewed papers related to "2-Methyl-3-morpholinobenzoic Acid" . These papers could provide further insights into the properties and applications of this compound.

properties

IUPAC Name

2-methyl-3-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-10(12(14)15)3-2-4-11(9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRWDAQJCORHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284671
Record name 2-Methyl-3-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-morpholinobenzoic Acid

CAS RN

886501-40-2
Record name 2-Methyl-3-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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